molecular formula C9H8F4O B158631 4-(1,1,2,2-Tetrafluoroethoxy)toluene CAS No. 1737-11-7

4-(1,1,2,2-Tetrafluoroethoxy)toluene

Cat. No. B158631
Key on ui cas rn: 1737-11-7
M. Wt: 208.15 g/mol
InChI Key: VACIXOPZIXUAKS-UHFFFAOYSA-N
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Patent
US04178460

Procedure details

For one hour, tetrafluoroethylene and nitrogen are bubbled into a magnetically stirred mixture of 10.8 g (0.100 mol) of p-cresol, 1.67 g (1.43 g real, 0.0255 mol) of potassium hydroxide pellets, and 70 ml of dried dimethylformamide (DMF) maintained at 68° C. After dilution with 250 ml of water, the reaction mixture is extracted with 100 ml of ether. The ether solution is washed with 200 ml of 5% sodium hydroxide and twice with 400 ml of water. The ether solution is dried, filtered, and then rotary evaporated to give 18.14 g (87%) of p-(1,1,2,2-tetrafluoroethoxy)toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])=[C:3]([F:5])[F:4].[CH:7]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]([CH3:14])[CH:8]=1.[OH-].[K+]>CN(C)C=O>[F:1][C:2]([F:6])([O:13][C:12]1[CH:7]=[CH:8][C:9]([CH3:14])=[CH:10][CH:11]=1)[CH:3]([F:5])[F:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)F
Name
Quantity
10.8 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
1.67 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After dilution with 250 ml of water, the reaction mixture is extracted with 100 ml of ether
WASH
Type
WASH
Details
The ether solution is washed with 200 ml of 5% sodium hydroxide and twice with 400 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(F)F)(OC1=CC=C(C=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 18.14 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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